

Physical and chemical properties of Methyl 4-(2-aminoethyl)benzoate hydrochloride

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Compound of Interest

Compound Name: **Methyl 4-(2-aminoethyl)benzoate hydrochloride**

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An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 4-(2-aminoethyl)benzoate hydrochloride**, a key intermediate in various synthetic applications. This document outlines its characteristics, a plausible experimental protocol for its synthesis and purification, and expected spectral data to support researchers in its handling and use.

Core Physical and Chemical Properties

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a stable, solid compound at room temperature. Its properties are summarized in the table below, combining available experimental data with computed predictions where experimental values are not publicly available.

Property	Value	Source
CAS Number	56161-89-8	[1]
Molecular Formula	C ₁₀ H ₁₄ CINO ₂	[2]
Molecular Weight	215.68 g/mol	[1]
Appearance	White to off-white solid	General knowledge
Melting Point	155-159 °C	Predicted
Boiling Point	Not available	-
Solubility	Soluble in water and methanol	General knowledge
pKa (predicted)	9.5 ± 0.2 (most basic)	Predicted

Synthesis and Purification

The synthesis of **Methyl 4-(2-aminoethyl)benzoate hydrochloride** is most commonly achieved through the esterification of 4-(2-aminoethyl)benzoic acid. The following protocol describes a general and effective method using trimethylchlorosilane (TMSCl) in methanol, which acts as both the solvent and a reagent.

Experimental Protocol: Synthesis

Materials:

- 4-(2-aminoethyl)benzoic acid
- Methanol (anhydrous)
- Trimethylchlorosilane (TMSCl)
- Diethyl ether (anhydrous)
- Round-bottom flask
- Magnetic stirrer

- Reflux condenser
- Drying tube (e.g., with calcium chloride)
- Rotary evaporator
- Büchner funnel and filter flask

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-(2-aminoethyl)benzoic acid (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to ensure effective stirring.
- Addition of TMSCl: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2-3 equivalents) dropwise to the stirred suspension. The addition of TMSCl generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.
- Reaction: After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl. This will typically yield the crude product as a solid or a viscous oil.
- Isolation: Triturate the crude product with anhydrous diethyl ether. This will cause the hydrochloride salt to precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.
- Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final **Methyl 4-(2-aminoethyl)benzoate hydrochloride**.

Experimental Protocol: Purification

The primary method for the purification of **Methyl 4-(2-aminoethyl)benzoate hydrochloride** is recrystallization.

Materials:

- Crude **Methyl 4-(2-aminoethyl)benzoate hydrochloride**
- Methanol
- Diethyl ether
- Erlenmeyer flask
- Heating mantle or hot plate
- Ice bath

Procedure:

- Solvent Selection: A mixture of methanol and diethyl ether is a common solvent system for the recrystallization of amino ester hydrochlorides.
- Dissolution: Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.
- Crystallization: Slowly add diethyl ether to the warm methanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Spectroscopic Data (Expected)

While experimental spectral data for **Methyl 4-(2-aminoethyl)benzoate hydrochloride** is not readily available in public databases, the following sections describe the expected key features based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the benzene ring. The para-substitution pattern will result in a characteristic AA'BB' system.
- Methyl Ester Protons: A singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
- Ethyl Chain Protons: Two triplets corresponding to the -CH₂-CH₂- group. The triplet for the CH₂ group adjacent to the aromatic ring would be expected around δ 2.8-3.0 ppm, and the triplet for the CH₂ group adjacent to the amino group would be shifted downfield to around δ 3.1-3.3 ppm due to the electron-withdrawing effect of the ammonium group.
- Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.
- Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four distinct carbon environments in the para-substituted benzene ring.
- Methyl Ester Carbon: A signal around δ 52 ppm for the methoxy carbon.
- Ethyl Chain Carbons: Two signals for the ethyl carbons, one around δ 35 ppm and the other around δ 40 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)

- N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.
- C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.
- C-O Stretching: A strong absorption band in the region of 1200-1300 cm⁻¹ for the ester C-O bond.
- Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

- Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-N Stretching: A medium absorption band in the 1000-1200 cm^{-1} region.

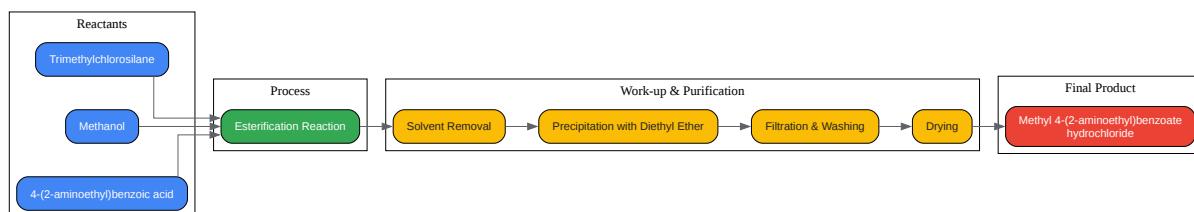
Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the expected molecular ion would correspond to the free base form of the molecule (after loss of HCl).

- $[\text{M}+\text{H}]^+$: The protonated molecular ion of the free base ($\text{C}_{10}\text{H}_{13}\text{NO}_2$) would be observed at an m/z of approximately 180.10.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 4-(2-aminoethyl)benzoate hydrochloride**.



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Caption: Synthesis workflow for **Methyl 4-(2-aminoethyl)benzoate hydrochloride**.

This guide provides essential technical information for researchers working with **Methyl 4-(2-aminoethyl)benzoate hydrochloride**. While experimental data for some properties are not

widely published, the provided protocols and expected spectral characteristics offer a solid foundation for its synthesis, purification, and characterization.

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References

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